(1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
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Overview
Description
(1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Formation of the Core Structure: This step involves the creation of the main carbon skeleton, often through aldol condensation or similar reactions.
Introduction of Functional Groups: The methoxyimino and dichlorophenyl groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Modifications: The final step may involve purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have different properties and applications.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol include other compounds with similar functional groups, such as:
- (1E,3Z)-1-(3,4-dichlorophenyl)-3-(hydroxyimino)-2-[(1E)-(hydroxyimino)methyl]prop-1-en-1-ol
- (1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(hydroxyimino)methyl]prop-1-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-18-15-6-9(7-16-19-2)12(17)8-3-4-10(13)11(14)5-8/h3-7,15H,1-2H3/b9-6+,16-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXIXBATBXYPAB-NFAKEGIDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=N/OC)/C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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